molecular formula C18H21NO4 B5760669 Ethyl 1-[(4-oxochromen-3-yl)methyl]piperidine-4-carboxylate

Ethyl 1-[(4-oxochromen-3-yl)methyl]piperidine-4-carboxylate

Cat. No.: B5760669
M. Wt: 315.4 g/mol
InChI Key: DMMARHMXGLUROF-UHFFFAOYSA-N
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Description

Ethyl 1-[(4-oxochromen-3-yl)methyl]piperidine-4-carboxylate is a synthetic organic compound that belongs to the class of piperidine derivatives This compound is characterized by the presence of a piperidine ring, a chromone moiety, and an ester functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 1-[(4-oxochromen-3-yl)methyl]piperidine-4-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Chromone Moiety: The chromone moiety can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.

    Attachment of the Piperidine Ring: The piperidine ring is introduced through nucleophilic substitution reactions, where a suitable piperidine derivative reacts with the chromone intermediate.

    Esterification: The final step involves the esterification of the carboxylic acid group with ethanol to form the ethyl ester.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions efficiently.

Chemical Reactions Analysis

Types of Reactions

Ethyl 1-[(4-oxochromen-3-yl)methyl]piperidine-4-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the chromone moiety to dihydrochromone derivatives.

    Substitution: Nucleophilic and electrophilic substitution reactions can modify the piperidine ring or the chromone moiety.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Reagents like alkyl halides, acyl chlorides, and amines are employed under appropriate conditions.

Major Products

The major products formed from these reactions include various substituted piperidine derivatives, chromone derivatives, and ester-modified compounds.

Scientific Research Applications

Ethyl 1-[(4-oxochromen-3-yl)methyl]piperidine-4-carboxylate has diverse applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research explores its potential as a therapeutic agent due to its unique chemical structure.

    Industry: It is utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Ethyl 1-[(4-oxochromen-3-yl)methyl]piperidine-4-carboxylate involves its interaction with specific molecular targets. The chromone moiety may interact with enzymes or receptors, modulating their activity. The piperidine ring can enhance the compound’s binding affinity and specificity. The exact pathways and targets depend on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 1-[(4-oxochromen-3-yl)methyl]piperidine-4-carboxylate
  • Ethyl 1-[(4-oxochromen-3-yl)methyl]piperidine-3-carboxylate
  • Ethyl 1-[(4-oxochromen-3-yl)methyl]piperidine-2-carboxylate

Uniqueness

This compound is unique due to its specific ester functional group and the position of the chromone moiety

Properties

IUPAC Name

ethyl 1-[(4-oxochromen-3-yl)methyl]piperidine-4-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21NO4/c1-2-22-18(21)13-7-9-19(10-8-13)11-14-12-23-16-6-4-3-5-15(16)17(14)20/h3-6,12-13H,2,7-11H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DMMARHMXGLUROF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CCN(CC1)CC2=COC3=CC=CC=C3C2=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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